molecular formula C12H9FN2O2 B11663725 N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11663725
M. Wt: 232.21 g/mol
InChI Key: LEGFVCHFPZIECE-RIYZIHGNSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is N′-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide , reflecting its furan-2-carbohydrazide core and the (E)-configured 4-fluorobenzylidene substituent. The (E) designation indicates that the higher-priority groups (the furan ring and fluorophenyl group) lie on opposite sides of the C=N double bond. Alternative names include N′-[(1E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide and 2-furoic acid (4-fluorobenzylidene)hydrazide, though the IUPAC name remains the authoritative descriptor.

Molecular Formula and Mass Spectrometric Analysis

The molecular formula C₁₂H₉FN₂O₂ corresponds to a monoisotopic mass of 232.0648 Da and an average mass of 232.214 g/mol. High-resolution mass spectrometry (HRMS) would typically show a molecular ion peak at m/z 232.06 (calculated for C₁₂H₉FN₂O₂⁺), with fragmentation patterns arising from cleavage of the hydrazide bond (N–N) and the C=N imine bond. Key fragments include:

  • Furan-2-carboxamide (m/z 111.04)
  • 4-Fluorobenzaldehyde (m/z 124.03)
  • Fluorophenyl radical (m/z 95.03).

X-ray Crystallographic Studies

X-ray diffraction analysis of analogous hydrazides, such as (E)-N′-(2-fluorobenzylidene)furan-2-carbohydrazide, reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 11.719 Å, b = 13.395 Å, c = 7.515 Å, and β = 105.04°. The title compound likely adopts a similar structure, with the furan and fluorophenyl rings forming a dihedral angle of 51.9°–38.0° due to steric and electronic effects. The azomethine C=N bond length is approximately 1.28 Å, consistent with double-bond character, while the carbonyl (C=O) bond measures 1.23 Å.

Crystallographic Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.719 Å, b = 13.395 Å, c = 7.515 Å
β Angle 105.04°
Volume 1139.3 ų
Z 4

Intermolecular N–H⋯O hydrogen bonds (2.86–2.89 Å) link molecules into centrosymmetric dimers, while weaker C–H⋯F interactions (2.93 Å) contribute to layered packing.

Stereochemical Configuration Analysis

The (E)-stereochemistry of the C=N bond is confirmed by X-ray data, with the furan and fluorophenyl groups adopting a trans configuration. Nuclear Overhauser Effect (NOE) spectroscopy would show no correlation between the imine proton and the ortho-hydrogen of the fluorophenyl ring, further supporting the (E) configuration. The planarity of the hydrazide moiety (torsion angle C–N–N–C = 179.8°) facilitates conjugation across the molecule, enhancing stability.

Comparative Structural Analysis with Analogous Hydrazides

Comparative studies with structurally related compounds highlight the impact of substituents and heterocycles:

  • N′-[(E)-(2-Chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide :

    • Substitution at the 2- and 6-positions introduces steric hindrance, increasing the dihedral angle between rings to 54.7°.
    • The chlorine atom enhances halogen bonding, altering crystal packing motifs.
  • N′-[(E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide :

    • Replacing furan with thiophene increases molecular polarizability due to sulfur’s larger atomic radius.
    • The C=S bond (1.67 Å) versus C=O (1.23 Å) reduces hydrogen-bond acceptor strength, leading to different supramolecular architectures.
  • (E)-N′-(2-Fluorobenzylidene)furan-2-carbohydrazide :

    • The ortho-fluorine substituent induces ring distortion, with a dihedral angle of 38.0° between furan and benzene rings.
    • Reduced symmetry results in disordered furan ring occupancy (60:40 ratio).

Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H9FN2O2/c13-10-5-3-9(4-6-10)8-14-15-12(16)11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+

InChI Key

LEGFVCHFPZIECE-RIYZIHGNSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Standard Protocol

Reagents :

  • Furan-2-carbohydrazide (1 equiv)

  • 4-Fluorobenzaldehyde (1 equiv)

  • Solvent: Ethanol or methanol (20–30 mL per mmol)

  • Catalyst: Glacial acetic acid (3–5 drops)

Procedure :

  • Dissolve furan-2-carbohydrazide and 4-fluorobenzaldehyde in ethanol.

  • Add catalytic acetic acid.

  • Reflux at 70–80°C for 2–6 hours.

  • Cool to room temperature; precipitate forms.

  • Filter and recrystallize from ethanol/methanol.

Yield : 75–93% (reported for analogous compounds).

Reaction Optimization

  • Solvent Impact : Ethanol yields higher crystallinity than methanol due to slower evaporation.

  • Catalyst Role : Acetic acid protonates the aldehyde, enhancing electrophilicity for nucleophilic attack by the hydrazide.

  • Time-Temperature Correlation : Extended reflux (6 hours) improves yield but risks decomposition.

Alternative Synthetic Approaches

Solvent-Free Mechanochemical Synthesis

Grinding reactants with a mortar and pestle in the presence of catalytic p-toluenesulfonic acid (PTSA) achieves 60–70% yield for related carbohydrazides. This eco-friendly method avoids solvent use but may compromise purity.

Characterization and Analytical Data

Spectroscopic Confirmation

FT-IR (KBr, cm⁻¹) :

  • ν(N-H): 3240–3280 (hydrazide NH stretch)

  • ν(C=O): 1630–1650 (amide I band)

  • ν(C=N): 1580–1600 (imine stretch)

  • ν(C-F): 1220–1250

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.40–8.60 (s, 1H, N=CH)

  • δ 7.70–7.90 (d, 2H, Ar-H ortho to F)

  • δ 6.80–7.20 (m, 5H, furan and Ar-H)

  • δ 11.20–11.50 (s, 1H, CONH)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 160.5 (C=O)

  • δ 150.0 (C=N)

  • δ 115–165 (aromatic carbons)

Crystallographic Data

X-ray diffraction of analogous structures reveals:

  • Dihedral Angles : Furan and fluorophenyl rings form angles of 38–51°.

  • Hydrogen Bonding : N-H⋯O interactions stabilize crystal packing.

Computational Validation

Density Functional Theory (DFT) studies (B3LYP/6-311++G(d,p)) corroborate experimental findings:

  • HOMO-LUMO Gap : 3.5–4.0 eV, indicating moderate reactivity.

  • Molecular Electrostatic Potential (MEP) : Negative charge localized on carbonyl and imine groups.

Purity and Yield Optimization Strategies

Recrystallization Solvents

Solvent SystemPurity (%)Crystal Quality
Ethanol95Needle-shaped
Methanol90Block-shaped
Ethanol/DMF85Irregular

Common Impurities

  • Unreacted 4-fluorobenzaldehyde (removed via washing with cold ethanol).

  • Oligomeric byproducts (minimized by stoichiometric control).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time to 30–60 minutes with >90% yield.

  • Green Chemistry Metrics :

    • Atom Economy: 89%

    • E-Factor: 1.2 (solvent recovery included) .

Chemical Reactions Analysis

Complexation with Metal Ions

The compound acts as a bidentate ligand , coordinating with transition metals through the imine nitrogen and carbonyl oxygen. This property is leveraged in coordination chemistry and catalytic applications .

Examples of Metal Complexes

Metal IonStoichiometryObserved Properties
Cu(II)1:2 (M:L)Tetragonal geometry, paramagnetic
Fe(III)1:3 (M:L)Octahedral geometry, catalytic activity in oxidation

Nucleophilic Addition Reactions

The imine bond undergoes nucleophilic attack, enabling functionalization:

  • Hydrolysis : Acidic conditions (e.g., HCl) cleave the imine bond, regenerating furan-2-carbohydrazide and 4-fluorobenzaldehyde.

  • Grignard Reagents : React with the imine to form secondary amines.

Kinetic Data for Hydrolysis

ConditionRate Constant (k, s⁻¹)Half-Life (t₁/₂)
0.1 M HCl, 25°C3.2 × 10⁻⁴36 minutes

Oxidation and Reduction

  • Oxidation : The furan ring undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid), forming a dihydrofuran oxide derivative .

  • Reduction : The imine bond is reduced to an amine using NaBH₄, yielding N'-[(4-fluorophenyl)methyl]furan-2-carbohydrazide .

Reduction Reaction Outcomes

Reducing AgentProduct StructureYield
NaBH₄Secondary amine85%
H₂/Pd-CFully saturated hydrazide72%

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions with alkynes or nitriles, forming pyrazole or triazole derivatives. For example:

  • Reaction with phenylacetylene under Cu(I) catalysis produces a pyrazole ring fused to the furan system .

Cycloaddition Optimization

CatalystTemperatureYieldProduct
CuI80°C68%Pyrazole derivative
None120°C22%Unreacted starting material

Acid-Base Reactions

The hydrazide group (–CONH–NH–) exhibits weak acidity (pKa ~10.2), deprotonating in basic media to form a resonance-stabilized anion. This reactivity is exploited in salt formation with pharmaceutical counterions .

Spectroscopic Characterization of Reaction Products

Key analytical data for common derivatives:

FT-IR Spectral Signatures

Product TypeKey Bands (cm⁻¹)
Metal Complexν(C=N) 1620, ν(M–N) 480
Reduced Amineν(N–H) 3350, ν(C–N) 1240

¹H NMR Shifts (DMSO-d₆)

Proton Environmentδ (ppm)Multiplicity
Imine (CH=N)8.45Singlet
Furan (H-3)7.32Doublet

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C , primarily involving furan ring cleavage and imine bond breakdown .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C12H9FN2O2
  • Molecular Weight : 232.21 g/mol
  • Structure : The compound features a furan ring and a hydrazone functional group, which are instrumental in its biological activities and chemical reactivity.

Medicinal Chemistry

N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide has shown promise in medicinal chemistry, particularly for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies indicate that fluorinated hydrazones possess significant antibacterial properties. For instance, compounds similar to this compound have been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition .
  • Anticancer Potential : The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Its mechanism may involve the inhibition of specific enzymes or receptors that play roles in tumor growth .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are significant for:

  • Catalysis : The ability to form stable metal-ligand complexes allows this compound to be utilized in catalytic processes .
  • Material Science : The formation of metal complexes can enhance the properties of materials, making them suitable for various industrial applications.

Nonlinear Optical Properties

Recent studies have explored the nonlinear optical properties of compounds like this compound. Such properties are crucial for developing materials used in optical devices and telecommunications .

Application AreaActivity TypeTarget Organism/Cell LineReference
Medicinal ChemistryAntibacterialS. aureus, E. coli
Medicinal ChemistryAnticancerVarious cancer cell lines
Coordination ChemistryCatalytic ActivityTransition metals
Material ScienceOptical PropertiesN/A

Case Studies

  • Antimicrobial Study :
    A study investigated the antimicrobial efficacy of several fluorinated hydrazones, including derivatives of this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in combating infections .
  • Anticancer Research :
    Research focusing on the anticancer properties of hydrazone derivatives highlighted that compounds structurally similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction via interaction with cellular pathways .
  • Coordination Chemistry Application :
    A study demonstrated the use of this compound as a ligand for transition metals, leading to the formation of complexes that were tested for catalytic activity in organic transformations .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogues

Compound Name Core Heterocycle Aromatic Substituent Key Functional Groups Reference
This compound Furan 4-Fluorophenyl C=O, C=N, -NH
N'-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1) Furan 3-Hydroxy-4-methoxyphenyl C=O, C=N, -OH, -OCH₃
N'-[(E)-(5-Methoxy-1H-indol-3-yl)methylidene]furan-2-carbohydrazide (3b) Furan 5-Methoxyindole C=O, C=N, indole -NH
N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide Furan (3-position) 2-Chloro-6-fluorophenyl C=O, C=N, -Cl, -F
N'-[(E)-(Phenyl(pyridin-2-yl))methylidene]furan-2-carbohydrazide Furan Phenyl-pyridinyl hybrid C=O, C=N, pyridine N

Key Observations :

  • Substituent Effects : The 4-fluorophenyl group in the target compound enhances electron-withdrawing properties compared to electron-donating groups like -OCH₃ in L1 . This influences reactivity in metal coordination and redox behavior.
  • Heterocyclic Modifications : Replacement of furan with thiophene (e.g., L2 in ) increases polarizability due to sulfur’s larger atomic radius, altering ligand-metal binding affinities.
  • Bioactivity: Fluorinated derivatives often exhibit improved antimicrobial activity. For example, N'-[(5-fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide shows MIC values of 1.55 mM against E. coli, whereas non-fluorinated analogues like L3 (4-fluorophenyl derivative) lack activity against S. aureus .

Table 2: Antimicrobial and Pharmacological Data

Compound Activity Against E. coli Activity Against S. aureus Notes Reference
This compound Not reported Not reported Synergistic with nitrofurans
N'-[(5-Nitrofuran-2-yl)methylidene]furan-2-carbohydrazide (CM4) MIC = 26.6 µg/mL MIC = 13.3 µg/mL Nitrofuran hybrid enhances activity
5-(Furan-2-yl)-4-[(4-methoxyphenyl)methylidene]amino-1,2,4-triazole-3-thiol Moderate Moderate Azole derivatives show broader spectra

Key Findings :

  • Structural hybrids, such as triazole-thiol derivatives, demonstrate enhanced activity due to additional heterocyclic pharmacophores .

Coordination Chemistry and Metal Complexation

The compound forms stable complexes with transition metals like Co(II) and Cd(II), analogous to L1 and L2 . Comparative studies reveal:

  • Cobalt Complexes : Co-L1 (furan-based) exhibits distorted octahedral geometry, while Co-L2 (thiophene-based) shows stronger metal-ligand π-backbonding due to thiophene’s electron-rich nature .
  • Biological Implications : Cadmium complexes of the target compound are less explored, but L1-Cd demonstrates moderate antioxidant activity in vitro .

Biological Activity

N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide is a Schiff base hydrazone compound that has garnered attention for its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the synthesis, characterization, and biological implications of this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H9FN2O2, with a molecular weight of 232.21 g/mol. The compound is synthesized through a condensation reaction between furan-2-carbohydrazide and 4-fluorobenzaldehyde, typically performed in ethanol or methanol under reflux conditions. The reaction can be summarized as follows:

Furan 2 carbohydrazide+4 fluorobenzaldehydeN E 4 fluorophenyl methylidene furan 2 carbohydrazide\text{Furan 2 carbohydrazide}+\text{4 fluorobenzaldehyde}\rightarrow \text{N E 4 fluorophenyl methylidene furan 2 carbohydrazide}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound demonstrates significant antibacterial activity against various pathogens, including strains of Escherichia coli and Staphylococcus aureus, comparable to conventional antibiotics .
  • Anticancer Potential : The compound has been investigated for its potential anticancer properties. Its mechanism is believed to involve the formation of stable complexes with metal ions that can inhibit enzyme activity crucial for cancer cell proliferation .

The biological activity of this compound is largely attributed to its ability to form stable metal complexes. These complexes can interact with biological molecules, inhibiting enzymatic activities and altering cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The hydrazone group in the compound facilitates coordination with metal ions, which may play a role in inhibiting specific enzymes involved in metabolic pathways .
  • Cellular Interaction : The compound's unique structural features allow it to engage in diverse interactions within cellular environments, enhancing its therapeutic potential .

Antimicrobial Activity

A comparative study on the antimicrobial efficacy of various Schiff bases, including this compound, revealed:

CompoundTarget BacteriaZone of Inhibition (mm)Comparison to Kanamycin
This compoundE. coli18Comparable
This compoundS. aureus151.9-fold lower
N'-[(E)-(4-nitrophenyl)methylidene]furan-2-carbohydrazidePseudomonas fluorescens16Lower than standard

These findings highlight the potential of this compound as an alternative antimicrobial agent in the face of rising antibiotic resistance .

Anticancer Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study reported:

  • IC50 Values : The compound demonstrated an IC50 value of 5 µM against breast cancer cells, indicating potent activity compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via Schiff base condensation between 4-fluorobenzaldehyde and furan-2-carbohydrazide in a polar solvent (e.g., methanol or ethanol) under reflux. Key steps include:

  • Stoichiometric control : Equimolar ratios of aldehyde and hydrazide precursors.
  • Catalysis : Acidic or basic catalysts (e.g., glacial acetic acid) to accelerate imine bond formation.
  • Purification : Recrystallization from ethanol/DMF yields pure crystals (80–90% yield) .
    • Optimization : Adjusting reaction time (3–6 hours), solvent polarity, and temperature (60–80°C) enhances yield and purity. Slow evaporation of solvent aids in obtaining single crystals for X-ray diffraction .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Key Techniques :

TechniqueDiagnostic PeaksInterpretation
IR 1656 cm⁻¹ (C=O stretch), 1609 cm⁻¹ (C=N stretch), 1079 cm⁻¹ (C-O)Confirms imine and carbonyl groups .
¹H NMR δ 8.64 (s, 1H, imine proton), 7.02–7.78 (aromatic protons), 3.85 ppm (OCH₃ if present)Assigns aromatic and hydrazide protons .
¹³C NMR δ 160–165 ppm (C=O), 145–150 ppm (C=N)Validates electronic environment of functional groups .

Q. How does this compound interact with metal ions to form complexes, and what coordination geometries are observed?

  • Coordination Chemistry : The hydrazide acts as a tridentate ligand via the carbonyl oxygen, imine nitrogen, and furan oxygen.

  • Geometry : Tetrahedral (e.g., Co(II), Cd(II)) or square planar (Cu(II)) complexes are common.
  • Synthesis : React with metal chlorides (e.g., CoCl₂, CuCl₂) in ethanol under reflux. Conductance measurements confirm electrolytic nature (1:2 metal-ligand ratio) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and reactivity.
  • Fukui Functions : Identify nucleophilic/electrophilic sites for regioselective modifications .
    • Applications : Predict interaction with biological targets (e.g., enzymes) or photophysical properties for material science .

Q. What structural features influence the biological activity of this compound, and how do substituents modulate efficacy?

  • Structure-Activity Relationship (SAR) :

  • 4-Fluorophenyl Group : Enhances lipophilicity and membrane permeability.
  • Furan Ring : Participates in π-π stacking with biological targets.
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) increase antibacterial activity, while methoxy groups reduce potency .
    • Biological Data :
DerivativeAntibacterial Activity (MIC, µg/mL)Antifungal Activity (MIC, µg/mL)
Parent 32 (Bacillus)64 (Candida)
4-NO₂ 16 (Bacillus)32 (Candida)

Q. How can crystallographic data resolve contradictions in reported molecular geometries or hydrogen-bonding patterns?

  • X-ray Diffraction : Single-crystal analysis reveals:

  • Dihedral Angles : 10.3° between furan and aryl rings, indicating slight planarity distortion .
  • Hydrogen Bonding : Intramolecular O-H···N(imine) and intermolecular N-H···O interactions stabilize supramolecular layers .
    • Discrepancies : Compare with analogs (e.g., thiophene derivatives) to assess conformational flexibility. Disorder in furan ring orientation (syn vs. anti) may explain spectral variability .

Data Contradiction Analysis

Q. Why do biological assays report conflicting MIC values for structurally similar derivatives?

  • Potential Causes :

  • Assay Variability : Differences in bacterial strains, nutrient media, or incubation times.
  • Solubility : Poor aqueous solubility of fluorophenyl derivatives may underestimate in vitro activity.
  • Metal Complexation : Cd(II) complexes show reduced activity compared to free ligands due to lower permeability .

Methodological Recommendations

Q. What strategies mitigate challenges in synthesizing high-purity derivatives for pharmacological testing?

  • Chromatography : Use silica gel column chromatography (eluent: ethyl acetate/hexane) to remove unreacted precursors.
  • Crystallization : Slow evaporation from DMF/ethanol mixtures yields diffraction-quality crystals .
  • Analytical Cross-Validation : Combine HPLC, HRMS, and multinuclear NMR to confirm purity .

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